
(R)-3-Ethynylpyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-3-Ethynylpyrrolidine is a chiral compound featuring a pyrrolidine ring with an ethynyl group attached to the third carbon
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-3-Ethynylpyrrolidine typically involves the following steps:
Starting Material: The synthesis often begins with a suitable pyrrolidine derivative.
Chiral Resolution: The resulting racemic mixture can be resolved into its enantiomers using chiral chromatography or other resolution techniques.
Industrial Production Methods: Industrial production of ®-3-Ethynylpyrrolidine may involve large-scale Sonogashira coupling reactions, followed by efficient chiral resolution processes to obtain the desired enantiomer in high purity.
化学反応の分析
Types of Reactions: ®-3-Ethynylpyrrolidine undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The ethynyl group can be reduced to an ethyl group using hydrogenation reactions.
Substitution: The pyrrolidine ring can undergo substitution reactions at various positions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for hydrogenation.
Substitution: Halogenating agents, nucleophiles, and bases are often employed in substitution reactions.
Major Products:
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of ethyl-substituted pyrrolidine.
Substitution: Various substituted pyrrolidine derivatives, depending on the reagents used.
科学的研究の応用
®-3-Ethynylpyrrolidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
作用機序
The mechanism of action of ®-3-Ethynylpyrrolidine involves its interaction with specific molecular targets. The ethynyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with enzymes or receptors. The pyrrolidine ring’s structure allows for specific binding interactions, which can modulate biological pathways and exert pharmacological effects.
類似化合物との比較
Pyrrolidine: The parent compound without the ethynyl group.
Pyrrolizine: A structurally related compound with a fused ring system.
Prolinol: A hydroxylated derivative of pyrrolidine.
Uniqueness: ®-3-Ethynylpyrrolidine is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other pyrrolidine derivatives and makes it a valuable compound for various applications.
特性
分子式 |
C6H9N |
|---|---|
分子量 |
95.14 g/mol |
IUPAC名 |
(3R)-3-ethynylpyrrolidine |
InChI |
InChI=1S/C6H9N/c1-2-6-3-4-7-5-6/h1,6-7H,3-5H2/t6-/m0/s1 |
InChIキー |
HIUIQKBMXNDIOB-LURJTMIESA-N |
異性体SMILES |
C#C[C@H]1CCNC1 |
正規SMILES |
C#CC1CCNC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


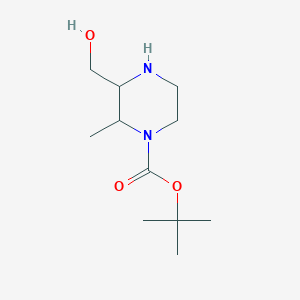
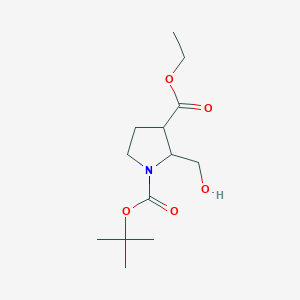
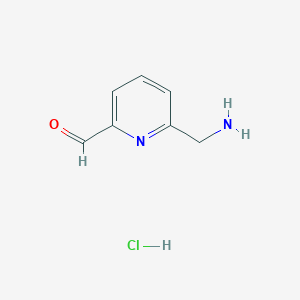
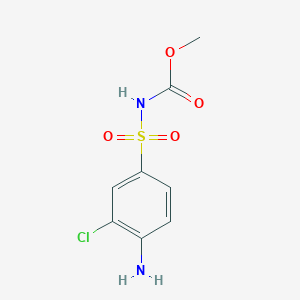
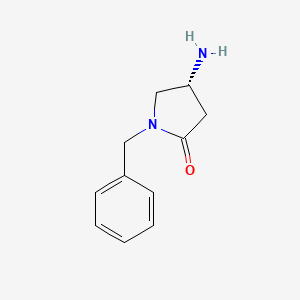

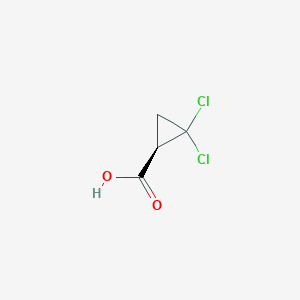
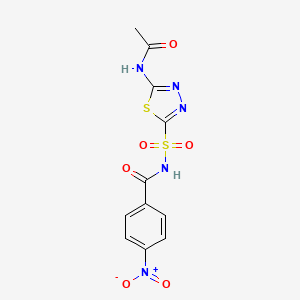
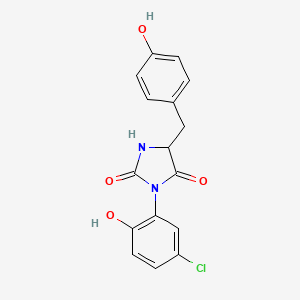
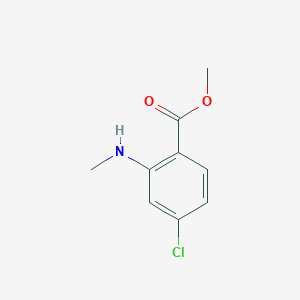

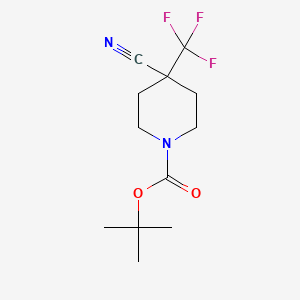
![2-Fluoro-5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepine](/img/structure/B12942334.png)

